Azidobenzene

Catalog No.
S561798
CAS No.
622-37-7
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidobenzene

CAS Number

622-37-7

Product Name

Azidobenzene

IUPAC Name

azidobenzene

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H

InChI Key

CTRLRINCMYICJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

azidobenzene, phenylazide

Canonical SMILES

C1=CC=C(C=C1)N=[N+]=[N-]

Organic Synthesis

One of the primary applications of azidobenzene lies in the field of organic synthesis. Its electrophilic nature, arising from the presence of the azide group (-N₃), allows it to participate in various reactions as a coupling reagent. This characteristic makes it beneficial for:

  • Staudinger reduction: This reaction transforms azides into amines with high efficiency and regioselectivity. Azidobenzene can serve as a precursor for the synthesis of diverse amine-containing molecules, crucial building blocks in drug discovery and material science [].
  • Click chemistry: Azidobenzene can participate in the popular click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of triazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

Material Science

Azidobenzene is increasingly being explored for its potential applications in the development of novel materials. Its photoreactive nature allows it to undergo light-induced transformations, making it a valuable component in:

  • Photoresists: Azidobenzene can be incorporated into photoresists, light-sensitive materials used in photolithography, a crucial process in microfabrication. Upon exposure to light, azidobenzene undergoes a chemical reaction, altering its solubility and enabling the formation of desired patterns on surfaces [].
  • Photopatterning: The photoreactive properties of azidobenzene can be utilized for photopatterning of various materials, including polymers and surfaces. This allows for the creation of well-defined micro- and nanostructures with potential applications in electronics, sensors, and biomaterials [].

Biomedical Research

Emerging research explores the potential of azidobenzene in the field of biomedical research. Its ability to undergo bioorthogonal reactions (reactions that occur selectively in living systems without interfering with natural biological processes) makes it a promising tool for:

  • Bioconjugation: Azidobenzene can be attached to biomolecules like antibodies or peptides. The azide group can then participate in bioorthogonal reactions with complementary functional groups, enabling the labeling and conjugation of biomolecules for various applications, including targeted drug delivery and bioimaging [].
  • Drug discovery: The unique reactivity of azidobenzene allows for the incorporation of azide groups into potential drug candidates. These azide-modified drugs can then be further functionalized through bioorthogonal reactions to improve their targeting and efficacy [].

Azidobenzene, also known as phenyl azide, is an organic compound with the molecular formula C₆H₅N₃. It consists of a phenyl group attached to an azide functional group, characterized by a linear arrangement of three nitrogen atoms (–N₃). This compound is typically a pale yellow oily liquid with a pungent odor and is known for its explosive properties, particularly when subjected to heat or shock. Azidobenzene was first synthesized in 1864 and has since been recognized for its utility in various

Azidobenzene is a hazardous compound due to its:

  • Toxicity: Limited data exists on its specific toxicity, but organic azides are generally considered toxic upon inhalation, ingestion, or skin contact [].
  • Explosivity: Azidobenzene is shock-sensitive and can explode under certain conditions. Special handling procedures are necessary [].
  • Flammability: Flammable liquid, with a flash point around 80 °C [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling azidobenzene.
  • Work in well-ventilated areas and avoid contact with heat, light, and ignition sources.
  • Store in a cool, dry place in a suitable chemical container [].

  • Cycloaddition Reactions: It readily undergoes cycloaddition with alkenes and alkynes to form triazoles, particularly under copper-catalyzed conditions, which is a hallmark of click chemistry. This reaction is notable for its efficiency and selectivity .
  • Staudinger Reaction: Azidobenzene can react with phosphines to form iminophosphoranes, which can subsequently be hydrolyzed to yield primary amines .
  • Thermolysis: Upon heating, azidobenzene can decompose to release nitrogen gas and produce reactive intermediates such as phenylnitrene, which can further react with other substrates .
  • Nucleophilic Substitution: The azide ion acts as a potent nucleophile in substitution reactions, enabling the formation of alkyl azides from primary and secondary alkyl halides .

Several methods exist for synthesizing azidobenzene:

  • Diazotization Method: The most common method involves the diazotization of phenylhydrazine using nitrous acid:
    C6H5NHNH2+HNO2C6H5N3+2H2O\text{C}_6\text{H}_5\text{NHNH}_2+\text{HNO}_2\rightarrow \text{C}_6\text{H}_5\text{N}_3+2\text{H}_2\text{O}
    This method produces azidobenzene alongside water as a byproduct .
  • Metathesis Reactions: Aryl iodides can react with sodium azide in the presence of copper(I) catalysts to yield azidobenzene .
  • Condensation Reactions: Another method involves the condensation of benzenediazonium salts with sulfonamides followed by hydrolysis .

Azidobenzene has diverse applications:

  • Click Chemistry: It serves as a key reactant in click chemistry for synthesizing complex molecular structures through efficient cycloaddition reactions.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their ability to release biologically active amines.
  • Material Science: Azidobenzene is utilized in creating functionalized polymers and materials through its reactive azide group.

Studies have shown that azidobenzene interacts significantly with various substrates due to its reactive nature. For instance, it readily forms adducts with alkenes and alkynes under mild conditions. Furthermore, its ability to generate nitrenes upon thermal decomposition allows it to participate in diverse radical reactions, enhancing its utility in organic synthesis .

Azidobenzene shares similarities with several other compounds containing azide functional groups. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey ReactionsUnique Features
Phenyl AzideC₆H₅N₃Cycloaddition, Staudinger ReactionPrototypical organic azide; highly reactive
Benzyl AzideC₆H₅CH₂N₃Nucleophilic substitutionMore stable than phenyl azide; used in drug synthesis
Alkyl AzidesR-N₃Nucleophilic acyl substitutionGeneral class of compounds; varies in stability
Azidoazide AzideComplex N-richHighly explosive reactionsExtremely sensitive; known for explosive properties

Azidobenzene's unique reactivity profile makes it particularly valuable in synthetic organic chemistry compared to other azides, which may have different stability or reactivity characteristics.

XLogP3

2.6

UNII

2G0EH7N6YB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (97.44%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Other CAS

622-37-7

Wikipedia

Phenyl azide

Dates

Modify: 2023-08-15

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